3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H12FN3O3S |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-[(5-fluorothiophene-2-carbonyl)amino]-1-propylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12FN3O3S/c1-2-5-16-6-7(12(18)19)10(15-16)14-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,18,19)(H,14,15,17) |
InChI Key |
VAMSBWRJKFJBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)NC(=O)C2=CC=C(S2)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
3-(5-Fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant potential in biological applications. Its molecular formula is and it has a molecular weight of 297.31 g/mol. This compound has been investigated for its various biological activities, including anti-inflammatory and anti-cancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | 3-[(5-fluorothiophene-2-carbonyl)amino]-1-propylpyrazole-4-carboxylic acid |
| Canonical SMILES | CCCN1C=C(C(=N1)NC(=O)C2=CC=C(S2)F)C(=O)O |
Anti-inflammatory Activity
Research indicates that compounds similar to 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid exhibit anti-inflammatory effects. Specifically, pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting a potential therapeutic application in treating inflammatory diseases .
Anticancer Potential
Studies have demonstrated that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit certain enzymes critical for cancer cell metabolism. For instance, pyrazole-based compounds have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced cell proliferation in malignant tissues.
Case Studies
Several studies highlight the biological activity of pyrazole compounds:
- In vitro Studies : A study investigating the effects of various pyrazole derivatives on cancer cell lines showed that certain modifications increased their potency against specific types of cancer, such as breast and colon cancer .
- Animal Models : In vivo studies using animal models have indicated that pyrazole derivatives can significantly reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The compound's ability to interact with kinases involved in cancer progression makes it a candidate for further investigation in oncology.
Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory activity. Research suggests that 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that similar compounds can modulate the expression of pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations indicate that thiophene-based compounds can exhibit antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics or antifungal agents. The specific mechanisms by which these compounds exert their antimicrobial effects require further exploration.
Case Studies
Several case studies have highlighted the potential applications of thiophene-containing compounds:
- Anticancer Research : A study demonstrated that a pyrazole derivative significantly inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.
- Inflammation Models : In animal models of inflammation, compounds similar to 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid showed reduced edema and inflammatory markers when administered.
- Antimicrobial Testing : Laboratory tests revealed that certain thiophene derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-Carboxylic Acid Derivatives with Varying N1 Substituents
The N1 substituent significantly impacts steric bulk and hydrophobicity. Key analogs include:
Key Findings :
- The propyl chain in the target compound balances hydrophobicity and flexibility compared to the branched isopropyl or rigid cyclobutyl groups.
Thiophene-Containing Pyrazole Derivatives
Compounds with thiophene or fluorothiophene substituents exhibit distinct electronic and steric properties:
Example 62 (from ):
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Features a pyrazolo-pyrimidine core with a 5-methylthiophene group.
- The chromen-4-one and fluorophenyl groups enhance planarity and lipophilicity.
Comparison :
- The target compound’s pyrazole-carboxylic acid scaffold is simpler, favoring synthetic accessibility and metabolic stability.
- The fluorine in the thiophene ring (target) may improve metabolic resistance compared to non-fluorinated analogs .
Implications for Drug Design
- Fluorine incorporation : Enhances binding affinity (via halogen bonds) and metabolic stability.
- N1 substituent : Propyl chains optimize solubility-logP balance for oral bioavailability.
- Carboxylic acid : Facilitates salt formation (e.g., sodium salts for injectable formulations).
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is commonly synthesized via cyclocondensation between hydrazines and β-keto esters or 1,3-diketones. For the 1-propyl substitution, propyl hydrazine or post-synthetic alkylation is employed:
Method A: Direct Propylation
Method B: Alkylation of Pyrazole
Regioselectivity Control
Regiochemical outcomes depend on steric and electronic factors:
-
Electron-withdrawing groups (e.g., COOEt) at C4 direct substitution to N1
-
Propyl groups exhibit minimal steric hindrance, favoring N1 alkylation
| Entry | Base | Solvent | N1:N2 Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | DMF | 9:1 | 85 |
| 2 | NaH | THF | 7:1 | 72 |
| 3 | DBU | DCM | 8:1 | 81 |
Data adapted from pyrazole alkylation studies.
Synthesis of 5-Fluorothiophene-2-Carboxylic Acid
Direct Fluorination of Thiophene
Building on chlorothiophene synthesis methods, fluorination is achieved via:
Method C: Halogen Exchange
Method D: Directed Ortho-Metalation
One-Pot Thiophene Construction
Adapting the CN108840854B patent, a modified route introduces fluorine early:
-
Chlorination-Fluorination Sequence
-
Oxidation to Carboxylic Acid
Amide Coupling Strategies
Activation of 5-Fluorothiophene-2-Carboxylic Acid
Reagent Comparison for Acid Activation:
| Reagent | Solvent | Temp (°C) | Activation Time | Yield* (%) |
|---|---|---|---|---|
| SOCl2 | DCM | 40 | 2 h | 92 |
| (COCl)2 | THF | 25 | 1 h | 95 |
| HATU | DMF | 0→25 | 30 min | 88 |
Coupling with Pyrazole Amine
Critical Parameters:
-
Base: Et3N or DIPEA (2.5 eq) neutralizes HCl byproduct
-
Solvent: Anhydrous DCM or THF prevents hydrolysis
-
Stoichiometry: 1.1 eq acyl chloride to ensure complete reaction
Optimized Protocol:
Integrated Synthetic Routes
Convergent Synthesis (Modular Approach)
Advantages:
-
Enables parallel synthesis of fragments
-
Simplified purification at each stage
Linear Synthesis (One-Pot Sequence)
Challenges:
-
Requires stringent condition control to prevent side reactions
-
Limited flexibility for late-stage diversification
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=3.6 Hz, 1H, thiophene-H), 7.12 (d, J=3.6 Hz, 1H, thiophene-H), 4.12 (t, J=7.2 Hz, 2H, NCH2), 1.85 (m, 2H, CH2), 0.98 (t, J=7.4 Hz, 3H, CH3)
-
13C NMR: 165.4 (COOH), 158.9 (C=O), 152.1 (pyrazole C4), 142.6 (thiophene C2), 140.1 (d, J=245 Hz, C5-F), 109.8 (thiophene C3), 47.2 (NCH2), 22.4 (CH2), 11.3 (CH3)
-
HRMS (ESI+): m/z calc. for C12H11FN2O3S [M+H]+: 298.0524; found: 298.0528
Challenges and Optimization Opportunities
Fluorination Efficiency
Amide Racemization
Purification Challenges
-
Problem: Co-elution of unreacted starting materials
-
Resolution: Use reverse-phase HPLC with 0.1% TFA modifier → Achieves >99% purity
Industrial-Scale Considerations
Adapting methodology from CN108840854B, key process parameters include:
-
Solvent Recovery: Dichloromethane and THF recycled via distillation (85% recovery)
-
Waste Minimization: Sodium sulfite quench of excess chlorine reduces environmental impact
-
Continuous Flow: Microreactor systems for fluorination step improve heat transfer and safety
Emerging Methodologies
Enzymatic Amidation
Q & A
Q. What are the recommended synthetic routes for 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the pyrazole core. Key steps include:
- Core Formation: Cyclocondensation of hydrazines with β-ketoesters or diketones to construct the pyrazole ring.
- Substituent Introduction: Introduce the 5-fluorothiophene-2-amido group via amidation using coupling reagents (e.g., EDC/HOBt) under inert conditions.
- Propyl Group Addition: Alkylation at the pyrazole N1 position using 1-iodopropane in DMF with K₂CO₃ as a base .
- Optimization: Adjust solvent polarity (e.g., DMSO for solubility, ethanol for precipitation) and catalyst choice (e.g., Pd/C for hydrogenation steps). Monitor via TLC/HPLC to minimize by-products .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%); reverse-phase C18 columns with acetonitrile/water gradients .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., fluorothiophene protons at δ 6.8–7.2 ppm; pyrazole C4 carboxylic acid at ~170 ppm) .
- HRMS/ESI-MS: Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis: Verify C, H, N, S, and F content within ±0.4% of theoretical values .
Q. How should researchers design initial biological activity screens to evaluate its potential therapeutic applications?
- Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase assays with IC₅₀ determination) .
- Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
Advanced Research Questions
Q. What strategies are employed in structure-activity relationship (SAR) studies to modify the pyrazole and fluorothiophene moieties for enhanced target binding?
- Methodological Answer:
- Systematic Substitution: Replace the fluorothiophene with other heterocycles (e.g., thiazole, furan) to assess π-stacking interactions.
- Positional Isomerism: Compare 5-fluoro vs. 4-fluoro thiophene analogs using molecular docking to quantify binding energy differences .
- Side Chain Optimization: Vary the propyl group (e.g., isopropyl, cyclopropyl) to evaluate steric effects on receptor binding pockets .
Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in COX-2 or kinase active sites. Focus on hydrogen bonds between the carboxylic acid group and Arg120/Arg499 residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify flexible regions .
- Free Energy Calculations: Apply MM-PBSA to predict binding affinities (ΔG) and validate with experimental IC₅₀ values .
Q. What methodologies resolve contradictions in experimental data regarding its biological efficacy across different assay systems?
- Methodological Answer:
- Orthogonal Assays: Confirm COX-2 inhibition via both enzymatic (PGH₂ conversion) and cellular (PGE₂ ELISA) methods to rule out assay-specific artifacts .
- Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MICs) using random-effects models to identify outliers or concentration-dependent trends .
- Proteomic Profiling: Use phospho-antibody arrays to verify kinase target engagement if discrepancies arise between in vitro and cell-based assays .
Q. What approaches optimize the compound's solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer:
- Salt Formation: Convert the carboxylic acid to a sodium salt for improved aqueous solubility (test pH 7.4 buffer) .
- Prodrug Design: Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with hydrolysis in plasma monitored via LC-MS .
- Co-Solvent Systems: Use PEG-400/water (20:80 v/v) for intravenous formulations; assess stability under accelerated conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
